molecular formula C7H9BrN2 B1374302 5-Bromo-4-ethylpyridin-2-amine CAS No. 1368352-40-2

5-Bromo-4-ethylpyridin-2-amine

Cat. No.: B1374302
CAS No.: 1368352-40-2
M. Wt: 201.06 g/mol
InChI Key: MHTDGXBHFCKWTD-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpyridin-2-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and an ethyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of 4-ethylpyridine followed by the introduction of the amino group. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the pyridine ring at the desired position. Subsequent amination can be carried out using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-amino-5-azido-4-ethylpyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-amino-5-phenyl-4-ethylpyridine.

Scientific Research Applications

5-Bromo-4-ethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethylpyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with these targets, influencing the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-ethylpyridin-2-amine is unique due to the combination of the amino, bromine, and ethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

5-bromo-4-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTDGXBHFCKWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NBS (231 mg, 1.30 mmol) was added to a solution of 4-ethylpyridin-2-amine (144 mg, 1.18 mmol) in DCM (5 ml) at room temperature. After stirring for 5 minutes at room temperature the reaction mixture was partitioned between aqueous Na2S2O3 and DCM, extracted with DCM (2×), the combined organic layers were dried over Na2SO4 and evaporated to give the title compound as a beige solid. (UPLC-MS 6) tR 0.61; ESI-MS 200.9 and 202.9 [M+H]+.
Name
Quantity
231 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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